molecular formula C23H21ClN2O2 B11545299 3-(3-chloro-4-methylphenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

3-(3-chloro-4-methylphenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11545299
M. Wt: 392.9 g/mol
InChI Key: IPOOPSKEWYSZEP-UHFFFAOYSA-N
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Description

3-(3-CHLORO-4-METHYLPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a quinazoline core, substituted with chloro, methyl, and ethoxy groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-4-METHYLPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-methylbenzaldehyde with 4-ethoxyaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired tetrahydroquinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-4-METHYLPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted tetrahydroquinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-CHLORO-4-METHYLPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-4-METHYLPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-4-methylphenyl)-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one: Similar structure but lacks the ethoxy group.

    3-(4-Ethoxyphenyl)-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one: Similar structure but lacks the chloro and methyl groups.

Uniqueness

The presence of both chloro and ethoxy groups in 3-(3-CHLORO-4-METHYLPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21ClN2O2

Molecular Weight

392.9 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)-2-(4-ethoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C23H21ClN2O2/c1-3-28-18-12-9-16(10-13-18)22-25-21-7-5-4-6-19(21)23(27)26(22)17-11-8-15(2)20(24)14-17/h4-14,22,25H,3H2,1-2H3

InChI Key

IPOOPSKEWYSZEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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